molecular formula C14H18O4 B3378666 (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid CAS No. 1454804-54-6

(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid

Cat. No.: B3378666
CAS No.: 1454804-54-6
M. Wt: 250.29 g/mol
InChI Key: MZXJPLQWXLYEGR-FNORWQNLSA-N
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Description

(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-isobutoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

    Reduction: Formation of (2E)-3-(4-isobutoxy-3-methoxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy or isobutoxy groups.

Scientific Research Applications

(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)acrylic acid: Lacks the isobutoxy group, which may affect its biological activity and chemical reactivity.

    (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of an isobutoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid is unique due to the presence of both methoxy and isobutoxy groups on the phenyl ring, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature may contribute to its potential as a therapeutic agent with specific biological activities.

Properties

IUPAC Name

(E)-3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10(2)9-18-12-6-4-11(5-7-14(15)16)8-13(12)17-3/h4-8,10H,9H2,1-3H3,(H,15,16)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJPLQWXLYEGR-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454804-54-6
Record name (2E)-3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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